molecular formula C14H8BrClN2O2S B4835315 (5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione

Cat. No.: B4835315
M. Wt: 383.6 g/mol
InChI Key: HWEFDYOYZUBLNQ-WUXMJOGZSA-N
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Description

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione typically involves the condensation of 4-bromothiophene-2-carbaldehyde with 3-(3-chlorophenyl)imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione is unique due to its specific combination of bromothiophene and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O2S/c15-8-4-11(21-7-8)6-12-13(19)18(14(20)17-12)10-3-1-2-9(16)5-10/h1-7H,(H,17,20)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEFDYOYZUBLNQ-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=CS3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC(=CS3)Br)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
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(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
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(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
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(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione
Reactant of Route 6
(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione

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